REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]1[O:11][C:10]2[C:5](=[CH:6][C:7]([N+:15]([O-:17])=[O:16])=[C:8]([N+:12]([O-:14])=[O:13])[CH:9]=2)[O:4]1.C(O)[CH2:19][OH:20]>>[N+:12]([C:8]1[C:7]([N+:15]([O-:17])=[O:16])=[CH:6][C:5]([OH:4])=[C:10]([O:11][CH2:3][CH2:19][OH:20])[CH:9]=1)([O-:14])=[O:13] |f:0.1|
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Name
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|
Quantity
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13.2 g
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Type
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reactant
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Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
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Name
|
|
Quantity
|
21.2 g
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Type
|
reactant
|
Smiles
|
C1OC2=CC(=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-]
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The heating is maintained for 2 hours
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Duration
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2 h
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1[N+](=O)[O-])O)OCCO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |